molecular formula C20H43O3P B15418575 Bis(2-ethylhexyl) butylphosphonate CAS No. 114627-95-1

Bis(2-ethylhexyl) butylphosphonate

Cat. No.: B15418575
CAS No.: 114627-95-1
M. Wt: 362.5 g/mol
InChI Key: SEESBZILTBXFEH-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) butylphosphonate is an organophosphate compound of significant interest in specialized chemical research . Compounds within this chemical class are primarily valued for their role as extractants in hydrometallurgy, where they facilitate the selective separation and purification of valuable metal ions from complex solutions . The mechanism of action for this family of molecules involves the coordination of the phosphoryl oxygen atom to the target metal ion, forming a stable complex that can be transferred into an organic phase . Beyond metal extraction, related phosphonates find application as plasticizers, stabilizers, and antistatic agents in materials science, highlighting the functional versatility of this chemical group . This product is intended for use in controlled laboratory and research facilities by qualified personnel. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct all risk assessments prior to use.

Properties

CAS No.

114627-95-1

Molecular Formula

C20H43O3P

Molecular Weight

362.5 g/mol

IUPAC Name

3-[[butyl(2-ethylhexoxy)phosphoryl]oxymethyl]heptane

InChI

InChI=1S/C20H43O3P/c1-6-11-14-19(9-4)17-22-24(21,16-13-8-3)23-18-20(10-5)15-12-7-2/h19-20H,6-18H2,1-5H3

InChI Key

SEESBZILTBXFEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COP(=O)(CCCC)OCC(CC)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Phosphonate and phosphate esters differ in their bonding:

  • Phosphonate esters : Contain a C-P bond (e.g., Bis(2-ethylhexyl) butylphosphonate), offering resistance to hydrolysis.
  • Phosphate esters : Feature P-O-C bonds (e.g., tris(2-ethylhexyl) phosphate), which are more prone to hydrolysis .

Table 1: Key Structural Comparisons

Compound Type Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Phosphonate ester C₁₇H₃₇O₃P ~320 (estimated) P=O, two 2-ethylhexyl groups
Dibutyl butylphosphonate (DBBP) Phosphonate ester C₁₁H₂₅O₃P 250.31 P=O, two butyl groups
Tris(2-ethylhexyl) phosphate (TEHP) Phosphate ester C₂₄H₅₁O₄P 434.64 P=O, three 2-ethylhexyl groups
Bis(2-ethylhexyl) phosphate (HDEHP) Phosphate ester C₁₆H₃₅O₄P 322.42 P=O, two 2-ethylhexyl groups

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound LogP Hydrolytic Stability Key Applications
This compound ~5.5 (estimated) High (C-P bond) Plasticizers, extractants
DBBP 4.6 Moderate Plasticizers, solvents
TEHP 4.8 Low (P-O-C bonds) Flame retardants, lubricants
HDEHP 4.0 Low Metal extraction, nuclear fuel processing
Dioctyl phthalate (DOP) 5.0 Moderate PVC plasticizers
  • Lipophilicity : this compound’s estimated higher logP (~5.5) compared to DBBP (4.6) and HDEHP (4.0) reflects its enhanced hydrophobicity due to longer alkyl chains .
  • Stability : The C-P bond in phosphonates provides superior resistance to hydrolysis compared to phosphate esters like TEHP and HDEHP .

Q & A

Q. What are the common synthetic routes for Bis(2-ethylhexyl) butylphosphonate, and what critical parameters influence yield and purity?

this compound is typically synthesized via esterification or transesterification reactions. Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or lipases improve reaction efficiency.
  • Temperature control : Optimal ranges (e.g., 80–120°C) minimize side reactions like hydrolysis or thermal degradation.
  • Molar ratios : Stoichiometric excess of 2-ethylhexanol ensures complete phosphonate ester formation.
  • Purification : Vacuum distillation or column chromatography removes unreacted alcohols and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • IR Spectroscopy : Identify P=O stretching vibrations (~1250–1300 cm⁻¹) and P-O-C ester linkages (~1050–1150 cm⁻¹) .
  • NMR (¹H, ¹³C, ³¹P) :
    • ³¹P NMR: A singlet near δ 30–35 ppm confirms phosphonate structure.
    • ¹H NMR: Ethylhexyl chain protons (δ 0.8–1.6 ppm) and butyl group splitting patterns.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 418.63 for C24H51O3P) validate molecular weight .

Q. What are the recommended handling and storage protocols to ensure the stability of this compound in laboratory settings?

  • Storage : Keep in airtight, amber glass containers under inert gas (e.g., N₂) at 4°C to prevent oxidation and hydrolysis .
  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Avoid contact with strong oxidizers (e.g., HNO₃) .
  • Waste disposal : Collect in halogen-free containers for incineration or specialized chemical waste processing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported extraction efficiencies of this compound across different solvent systems?

Contradictions often arise from:

  • Solvent polarity : Non-polar solvents (e.g., hexane) favor metal ion extraction via chelation, while polar solvents (e.g., alcohols) disrupt coordination.
  • pH dependence : Adjusting aqueous phase pH (e.g., 2–6) optimizes protonation of phosphonate groups, enhancing selectivity for target ions like lanthanides .
  • Competing ligands : Use masking agents (e.g., EDTA) to suppress interference from co-existing ions. Validate via ICP-MS or radiometric titration .

Q. What advanced computational methods are employed to model the interaction mechanisms of this compound with metal ions?

  • Density Functional Theory (DFT) : Simulates electron density distribution to predict binding sites on the phosphonate group.
  • Molecular Dynamics (MD) : Models solvent effects and conformational changes during ion complexation.
  • QSAR Models : Correlate substituent effects (e.g., alkyl chain length) with extraction efficiency .

Q. What methodologies are used to assess the long-term environmental fate and ecotoxicological impacts of this compound in aquatic systems?

  • Biodegradation assays : OECD 301/302 tests evaluate microbial breakdown rates under aerobic/anaerobic conditions.
  • Bioaccumulation studies : Measure log Kow values to predict partitioning in aquatic organisms (e.g., Daphnia magna) .
  • Toxicity profiling : Acute/chronic exposure tests (e.g., LC50/EC50) for algae, fish, and invertebrates. Regulatory thresholds are guided by REACH and EPA frameworks .

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